molecular formula C10H7BrFNO2 B1414135 Methyl 2-bromo-3-cyano-4-fluorophenylacetate CAS No. 1805485-35-1

Methyl 2-bromo-3-cyano-4-fluorophenylacetate

Cat. No.: B1414135
CAS No.: 1805485-35-1
M. Wt: 272.07 g/mol
InChI Key: LUUHUNMIORBKKD-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-4-fluorophenylacetate is an organic compound with the molecular formula C10H7BrFNO2 It is a derivative of phenylacetate, featuring bromine, cyano, and fluorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-cyano-4-fluorophenylacetate typically involves the bromination, cyanation, and fluorination of a phenylacetate precursor. One common method includes:

    Cyanation: The addition of a cyano group (CN) can be achieved through a nucleophilic substitution reaction using a cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-cyano-4-fluorophenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).

    Reduction: Reducing agents (e.g., LiAlH4, H2/Pd), solvents (e.g., ether, ethanol).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetone).

Major Products

    Substitution: Derivatives with different substituents replacing the bromine atom.

    Reduction: Amino derivatives from the reduction of the cyano group.

    Oxidation: Carboxylic acids from the oxidation of the ester group.

Scientific Research Applications

Methyl 2-bromo-3-cyano-4-fluorophenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-cyano-4-fluorophenylacetate depends on its specific application and target. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity for certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-3-cyano-4-chlorophenylacetate
  • Methyl 2-bromo-3-cyano-4-methylphenylacetate
  • Methyl 2-bromo-3-cyano-4-nitrophenylacetate

Uniqueness

Methyl 2-bromo-3-cyano-4-fluorophenylacetate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.

Properties

IUPAC Name

methyl 2-(2-bromo-3-cyano-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-9(14)4-6-2-3-8(12)7(5-13)10(6)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUHUNMIORBKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=C(C=C1)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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